REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH3:8])=[N:6][CH:5]=[CH:4][N:3]=1.[CH3:9][NH2:10]>>[CH3:9][NH:10][C:2]1[C:7]([CH3:8])=[N:6][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
124 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CH2Cl2 (10 mL)
|
Type
|
CUSTOM
|
Details
|
It was partitioned with NaOH (1 mL, 5N)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with NaSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
volatiles removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC=CN=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |